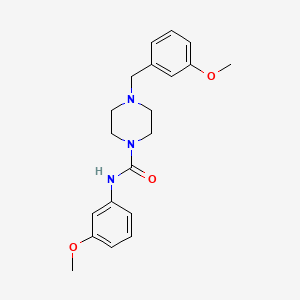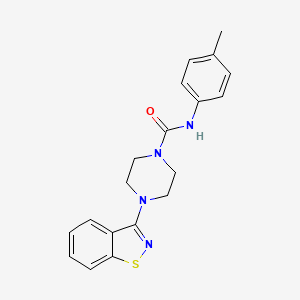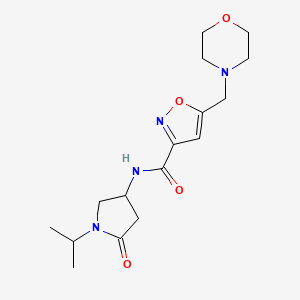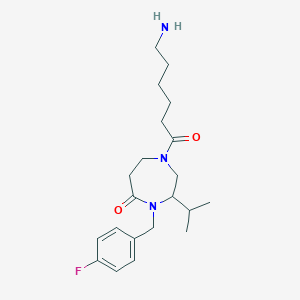
4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The exact mechanism of action of 4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of potential uses, from treating inflammation to cancer to neurodegenerative diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 3-methoxybenzylamine with 3-methoxybenzoyl chloride in the presence of piperazine and triethylamine. The resulting compound is purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
The compound 4-(3-methoxybenzyl)-N-(3-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-anxiety properties in various animal models. It is also being investigated for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-25-18-7-3-5-16(13-18)15-22-9-11-23(12-10-22)20(24)21-17-6-4-8-19(14-17)26-2/h3-8,13-14H,9-12,15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSURUDCGWEVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5308133.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B5308140.png)
![2-({5-[4-(diethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5308152.png)
![4-({4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5308159.png)
![4-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5308162.png)
![3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5308182.png)
![6-iodo-3-(2-phenylethyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5308186.png)
![ethyl 5-methyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5308208.png)


![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5308234.png)
![[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5308236.png)

